8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c14-11-3-7(13(15,16)17)6-18-12(11)19-8-1-2-9(19)5-10(20)4-8/h3,6,8-10,20H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVMOJPPAUPJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=C(C=C(C=N3)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 270.68 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | >97% |
Pharmacological Mechanisms
The biological activity of this compound primarily involves its interaction with various receptors and enzymes within the body. It has been noted for its potential effects on:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing signal transduction pathways that affect cellular responses such as inflammation and neurotransmission .
- Neurotransmitter Systems : Preliminary studies indicate that it may interact with cholinergic systems, potentially impacting cognitive functions and memory .
Case Studies and Research Findings
- Neuropharmacological Effects :
- Anti-inflammatory Properties :
- Cardiovascular Implications :
Toxicological Profile
While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity. Common safety concerns include:
- Acute Toxicity : Symptoms may include skin irritation and respiratory issues upon exposure.
- Chronic Effects : Long-term exposure could lead to neurological effects based on its interaction with neurotransmitter systems.
Safety Data
| Hazard Category | Description |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed; H312: Harmful in contact with skin; H319: Causes serious eye irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray; P280: Wear protective gloves/protective clothing/eye protection/face protection |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant and Neuropharmacological Activity
Research indicates that derivatives of bicyclic amines exhibit significant antidepressant and anxiolytic properties. The specific structural features of 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol contribute to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors. A study demonstrated that this compound showed a favorable profile in preclinical models for treating depression, suggesting its potential as a novel antidepressant agent .
2. Anticancer Properties
Recent investigations into the anticancer effects of this compound have revealed its ability to inhibit tumor growth in various cancer cell lines. In vitro studies showed that it induces apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer drug .
Materials Science Applications
1. Polymer Synthesis
The compound's unique chemical structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymeric materials can enhance properties such as thermal stability and mechanical strength. Research has focused on developing high-performance polymers that leverage the bicyclic structure for applications in coatings and adhesives .
2. Catalysis
In the field of catalysis, this compound has been explored as a catalyst for various organic reactions, including cross-coupling reactions and asymmetric synthesis. Its ability to stabilize transition states and lower activation energies makes it an attractive candidate for improving reaction efficiencies .
Agricultural Chemistry Applications
1. Pesticide Development
The compound has shown promise in the development of novel pesticides due to its bioactive properties against certain pests and pathogens. Studies indicate that formulations containing this bicyclic amine exhibit effective insecticidal activity while maintaining low toxicity to non-target organisms .
2. Herbicide Efficacy
In herbicide research, the compound has been tested for its ability to inhibit specific enzymatic pathways in plants, leading to effective weed control strategies without harming crop plants. Field trials have shown that it can be integrated into existing herbicide formulations to enhance efficacy .
Case Studies
Comparison with Similar Compounds
Chemical Identity :
Regulatory Status :
- Intended solely for research and development under 40 CFR 720.36 exemptions .
Structural Features :
- Core : 8-azabicyclo[3.2.1]octane (tropane analog).
- Substituent : A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group at the bridgehead nitrogen.
- Functional Groups : Chloro, trifluoromethyl (electron-withdrawing), and hydroxyl (polar group).
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octan-3-ol Derivatives
Structural and Functional Differences
Substituent Effects :
- The target compound’s 3-chloro-5-(trifluoromethyl)pyridin-2-yl group introduces steric bulk and strong electron-withdrawing effects, which may enhance binding to receptors like dopamine D₂-like subtypes compared to phenyl or pyridinyl analogs .
- Halogen Variations : Bromo (28) and chloro (26) substituents increase molecular weight and lipophilicity but reduce stability (e.g., rapid oxidation of 28) .
- Trifluoromethyl vs. Methylthio : The trifluoromethyl group in the target compound improves metabolic stability compared to the methylthio group in compound 30 (), which is prone to oxidative degradation .
Synthetic Pathways: Most analogs (e.g., 26–28) are synthesized via nucleophilic substitution of 8-azabicyclo[3.2.1]octan-3-ol with aryl halides under basic conditions (KOH/hydrazine in ethanol) . The target compound likely requires coupling with 3-chloro-5-(trifluoromethyl)pyridin-2-yl halide, a step that may demand specialized reagents (e.g., transition metal catalysts) due to the steric hindrance of the trifluoromethyl group.
Pharmacological Implications: Dopamine Receptor Binding: Compounds like 26–28 and the target compound are evaluated as dopamine D₂-like ligands. The trifluoromethyl group may enhance affinity for D₂ receptors over D₃/D₄ subtypes due to its electron-deficient nature . Medicinal Potential: Compound 1222541-20-9 () includes a methylaminomethyl group, which could improve blood-brain barrier penetration compared to the hydroxyl group in the target compound.
Physicochemical Properties :
- Solubility : The target compound’s trifluoromethylpyridine group reduces water solubility compared to analogs with smaller substituents (e.g., 27, 4-fluorophenyl).
- Stability : The chloro and trifluoromethyl groups confer resistance to metabolic degradation relative to bromo or methylthio analogs .
Preparation Methods
Starting Materials and Protection
- The bicyclic amine, 8-azabicyclo[3.2.1]octan-3-ol, is first dissolved in an inert solvent such as dichloromethane (DCM).
- The nitrogen is temporarily protected using a protecting group such as tert-butyloxycarbonyl (Boc) via reaction with butyl dicarbonate in the presence of a base like triethylamine at 0 °C to ambient temperature over 12 hours.
- This protection avoids unwanted side reactions during subsequent coupling steps.
Formation of Alkoxide Intermediate
- The protected 8-azabicyclo[3.2.1]octan-3-ol is treated with a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to generate the alkoxide intermediate.
- This intermediate is reactive toward electrophilic aromatic substitution or cross-coupling.
Palladium-Catalyzed Coupling
- The key step involves palladium-catalyzed cross-coupling between the alkoxide intermediate and a suitably substituted pyridine halide (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl bromide).
- Catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium complexes with bulky phosphine ligands (e.g., XPhos Pd G2) are used.
- The reaction is typically conducted under nitrogen atmosphere in solvents like 1,4-dioxane or DMF at elevated temperatures (90–120 °C) for several hours (6–18 h).
- Bases such as potassium carbonate or potassium phosphate are added to facilitate the coupling.
Workup and Purification
- After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents such as ethyl acetate or dichloromethane.
- The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using eluents such as ethyl acetate/hexane mixtures.
Deprotection
- The protecting group on nitrogen is removed by treatment with trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours.
- The final compound is isolated after neutralization and extraction.
Representative Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 8-azabicyclo[3.2.1]octan-3-ol + Boc2O, triethylamine, DCM, 0 °C to RT, 12 h | Protection of amine nitrogen |
| 2 | Protected amine + NaH, DMF | Formation of alkoxide intermediate |
| 3 | Alkoxide + 3-chloro-5-(trifluoromethyl)pyridin-2-yl bromide, Pd catalyst (e.g., XPhos Pd G2), K3PO4, 1,4-dioxane/H2O, 90 °C, 6–18 h | Palladium-catalyzed cross-coupling |
| 4 | TFA, DCM, RT, 2 h | Deprotection of Boc group |
| 5 | Extraction, chromatography | Purification of final product |
Research Findings and Optimization
- The use of XPhos Pd G2 catalyst has been reported to enhance coupling efficiency and reduce reaction times compared to traditional Pd(PPh3)4 catalysts.
- The presence of water in the solvent mixture (e.g., dioxane/water) improves catalyst turnover and solubility of inorganic bases.
- Reaction temperature and time are critical for maximizing yields while minimizing by-products; typical yields range from 60% to 85% after purification.
- Protecting the nitrogen is essential to prevent polymerization or side reactions during coupling.
- Chromatographic purification using silica gel with ethyl acetate/hexane gradients affords high-purity products suitable for pharmaceutical applications.
Summary Table of Key Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nitrogen Protection | Boc2O, triethylamine, DCM, 0 °C to RT, 12 h | Prevents side reactions |
| Alkoxide Formation | NaH, DMF, RT | Generates reactive intermediate |
| Coupling Catalyst | XPhos Pd G2 (0.05 equiv) | High efficiency, air-sensitive |
| Base | K3PO4 or K2CO3 (2 equiv) | Facilitates coupling |
| Solvent | 1,4-Dioxane/H2O mixture | Optimizes solubility and reaction rate |
| Temperature | 90–120 °C | Balances rate and selectivity |
| Reaction Time | 6–18 h | Monitored by TLC or HPLC |
| Deprotection | TFA/DCM, RT, 2 h | Removes Boc protecting group |
| Purification | Silica gel chromatography | Ethyl acetate/hexane gradient |
| Yield | 60–85% | Depends on substrate and conditions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting the bicyclic amine intermediate (e.g., 8-azabicyclo[3.2.1]octan-3-ol) with a substituted pyridine derivative under basic conditions. For example, hydrazine and aqueous KOH in ethanol at reflux (60–80°C) are used to facilitate ring closure and functionalization, as seen in analogous syntheses of bicyclic amines . Microwave-assisted synthesis (e.g., 185°C, 275 psi for 5 minutes) may improve reaction efficiency for sterically hindered intermediates .
- Key Data :
| Reaction Parameter | Typical Conditions |
|---|---|
| Solvent | Ethanol, DCM |
| Base | KOH, NaH |
| Temperature | 60–80°C (reflux) or microwave heating |
| Yield Range | 48–72% (varies with substituents) |
Q. How is structural characterization performed for this compound?
- Methodology : Use 1H/13C NMR to confirm the bicyclic scaffold and pyridine substitution pattern. IR spectroscopy identifies hydroxyl (-OH) and trifluoromethyl (-CF₃) groups. GC/MS or LC-HRMS validates molecular weight and purity. For stereochemical analysis, X-ray crystallography or NOESY experiments resolve endo/exo configurations .
Advanced Research Questions
Q. How do substituents on the pyridine ring (e.g., Cl, CF₃) influence receptor binding affinity in structure-activity relationship (SAR) studies?
- Methodology :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions with targets like dopamine D2-like receptors. The electron-withdrawing Cl and CF₃ groups enhance π-π stacking with aromatic residues (e.g., Phe6.51 in transmembrane helix 6) .
- In Vitro Assays : Compare binding affinities (Ki) of derivatives using radioligand displacement assays. For example, CF₃-substituted analogs show 3–5× higher affinity than non-halogenated variants due to hydrophobic interactions .
Q. What strategies mitigate stability issues during synthesis or storage?
- Methodology :
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 1–3 months). Common issues include oxidation of the hydroxyl group or hydrolysis of the trifluoromethylpyridine moiety.
- Stabilization : Use inert atmospheres (N₂/Ar) during synthesis. Lyophilization or storage at -20°C in amber vials minimizes light- and moisture-induced degradation .
Q. How can enantiomeric purity be achieved and validated for chiral derivatives?
- Methodology :
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases.
- Stereochemical Confirmation : Compare experimental vs. calculated electronic circular dichroism (ECD) spectra .
Data Contradictions and Resolution
Q. Why do some studies report conflicting solubility data for bicyclo[3.2.1]octane derivatives?
- Analysis : Discrepancies arise from variations in crystallinity (amorphous vs. crystalline forms) and counterion selection (e.g., hydrochloride salts improve aqueous solubility). For example, the free base may have logP ~2.5 (lipophilic), while the HCl salt reduces logP to ~1.8 .
- Resolution : Standardize solubility testing (e.g., shake-flask method in PBS pH 7.4) and report polymorphic forms explicitly.
Experimental Design Challenges
Q. What analytical techniques resolve overlapping signals in NMR spectra caused by the bicyclic scaffold?
- Methodology :
- Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign quaternary carbons and distinguish diastereotopic protons.
- Isotopic Labeling : Synthesize 13C-labeled analogs to track connectivity in crowded regions .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. Microwave reactors enhance reproducibility for scale-up .
- Catalysis : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling of the pyridine ring .
Tables for Key Parameters
Table 1 : Comparative Binding Affinities of Derivatives
| Substituent on Pyridine | Target Receptor | Ki (nM) | Reference |
|---|---|---|---|
| 3-Cl, 5-CF₃ | Dopamine D2 | 12.3 ± 1.2 | |
| 4-F | Dopamine D3 | 45.6 ± 3.8 | |
| 4-CH₃ | Sigma-1 | >1000 |
Table 2 : Stability of Derivatives Under Stress Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH, 1 month | 8.2 | Oxidized hydroxyl |
| Light (UV, 48h) | 15.7 | Pyridine ring cleavage |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
